![molecular formula C13H14O4S B14410419 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid CAS No. 85163-63-9](/img/structure/B14410419.png)
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1-sulfonic acid moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid typically involves the reaction of naphthol with 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol attacks the carbon atom bearing the chlorine atom, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The sulfonic acid group can interact with proteins and enzymes, modulating their activity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure but with a diol group instead of a sulfonic acid group.
3-(Naphthalen-1-yloxy)propanoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: A more complex structure with additional functional groups.
Uniqueness
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid is unique due to the presence of both a naphthalene ring and a sulfonic acid group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85163-63-9 |
|---|---|
Fórmula molecular |
C13H14O4S |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
3-naphthalen-1-yloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C13H14O4S/c14-18(15,16)10-4-9-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,14,15,16) |
Clave InChI |
BPSNYKMWWRVYLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


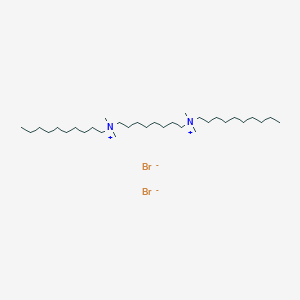
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
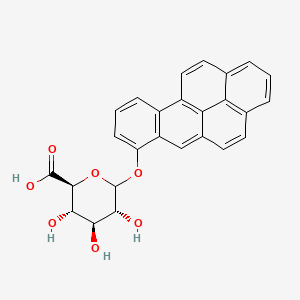
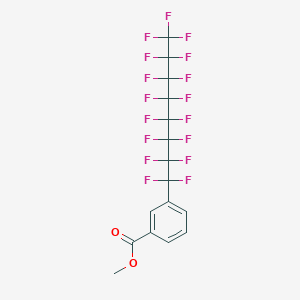
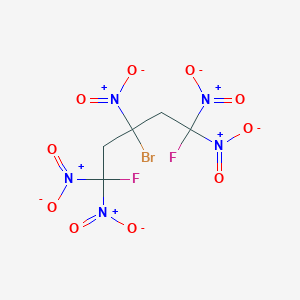
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
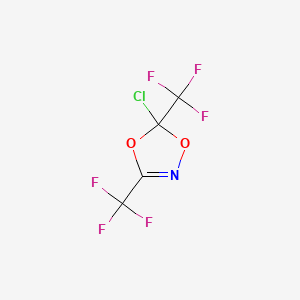
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
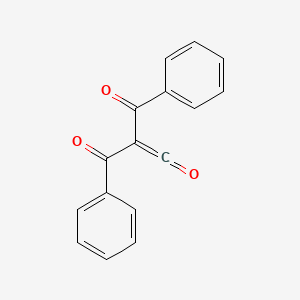
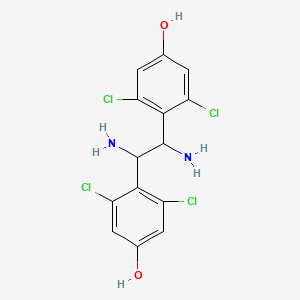
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

